Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate
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Overview
Description
Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an indole derivative, followed by esterification and cyclization reactions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper salts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate can be compared with other similar indole derivatives, such as:
7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylic acid: This compound differs by having a carboxylic acid group instead of an ethyl ester group.
7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity .
Biological Activity
Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate (CAS No. 2681278-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C12H10BrN2O3 with a molecular weight of approximately 300.12 g/mol. The compound features a bromo substituent, which is known to influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.4 | |
HeLa (Cervical Cancer) | 12.6 | |
A549 (Lung Cancer) | 18.9 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/Akt pathway, leading to increased apoptosis in tumor cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
P. aeruginosa | 64 µg/mL |
These results suggest that the compound could be further explored for its potential use as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Bromination : The starting material undergoes bromination at the 7-position using bromine in an appropriate solvent.
- Cyclization : The brominated intermediate is then subjected to cyclization under acidic conditions to form the pyrido[3,2-b]indole structure.
- Esterification : Finally, esterification with ethyl chloroformate yields the final product.
Case Study: Anticancer Activity in Vivo
A recent study evaluated the in vivo efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues.
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. Results indicated that this compound effectively inhibited growth at concentrations comparable to standard antibiotics.
Properties
Molecular Formula |
C14H11BrN2O3 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
ethyl 7-bromo-4-oxo-1,5-dihydropyrido[3,2-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H11BrN2O3/c1-2-20-14(19)9-6-16-11-8-4-3-7(15)5-10(8)17-12(11)13(9)18/h3-6,17H,2H2,1H3,(H,16,18) |
InChI Key |
JQYGYKUCGRMATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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